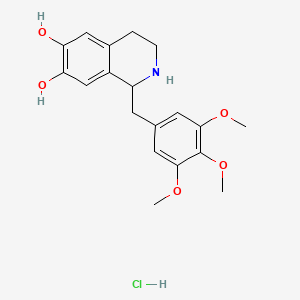
Acid Orange 95
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Acid Orange 95, also known as C.I.Acid Orange 95 or C.I.24780, is a cherry red powder that is soluble in water . It belongs to the double azo class . It is used for dyeing a variety of fibers, including polyamide, wool, silk, polyester, acrylic, and cotton . It can also be used for direct fabric printing on wool, silk, and polyamide fibers, as well as for leather dyeing .
Synthesis Analysis
The synthesis of Acid Orange 95 involves the double nitriding of 1,1-Bis (4-aminophenyl)cyclohexane, which is then coupled with 7-Hydroxynaphthalene-1,3-disulfonic acid and phenol .Molecular Structure Analysis
The molecular formula of Acid Orange 95 is C34H28N4Na2O8S2 . It has a molecular weight of 730.72 .Physical And Chemical Properties Analysis
Acid Orange 95 is a cherry red powder that is soluble in water . It can dye a variety of fibers, including polyamide, wool, silk, polyester, acrylic, and cotton .Safety and Hazards
According to the safety data sheet, Acid Orange 95 can cause eye irritation and is toxic to aquatic life with long-lasting effects . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
properties
CAS RN |
12217-33-3 |
|---|---|
Product Name |
Acid Orange 95 |
Molecular Formula |
C14H21NO |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






